molecular formula C11H13N3OS3 B12134212 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide

Cat. No.: B12134212
M. Wt: 299.4 g/mol
InChI Key: KRVTWIXYHUFURN-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole ring.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, typically through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole or thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(phenyl)propanamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is unique due to the combination of the ethylsulfanyl group and the thiophene ring. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3OS3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C11H13N3OS3/c1-2-16-11-14-13-10(18-11)12-9(15)6-5-8-4-3-7-17-8/h3-4,7H,2,5-6H2,1H3,(H,12,13,15)

InChI Key

KRVTWIXYHUFURN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=CC=CS2

Origin of Product

United States

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